molecular formula C16H20N8O2S B2780737 N-(Dimethylsulfamoyl)-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine CAS No. 2380063-99-8

N-(Dimethylsulfamoyl)-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine

Cat. No.: B2780737
CAS No.: 2380063-99-8
M. Wt: 388.45
InChI Key: WDOFVLRVJULUAG-UHFFFAOYSA-N
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Description

“N-(Dimethylsulfamoyl)-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of such compounds often involves aromatic nucleophilic substitution . The yield of the synthesis process can vary, but in some cases, it has been reported to be around 52% . The process often involves the use of infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) for analysis .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. It includes a triazole ring, a pyridazin ring, and an azetidin ring . The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This suggests that they may undergo a variety of chemical reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some related compounds have been reported to have a melting point in the range of 222.4–223.8 °C . The compound’s IR and NMR spectra provide information about its structure .

Future Directions

Triazole compounds are of significant interest in medicinal chemistry due to their versatile biological activities . There is ongoing research into the synthesis and pharmacological activities of triazole derivatives . This suggests that there may be future developments in the study and application of compounds like “N-(Dimethylsulfamoyl)-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine”.

Properties

IUPAC Name

N-(dimethylsulfamoyl)-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8O2S/c1-21(2)27(25,26)22(3)13-10-23(11-13)15-7-6-14-18-19-16(24(14)20-15)12-5-4-8-17-9-12/h4-9,13H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOFVLRVJULUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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